molecular formula C23H24N2O4 B11624816 Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11624816
M. Wt: 392.4 g/mol
InChI Key: HSPTXCZWQJSMNW-UHFFFAOYSA-N
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Description

Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with diethyl ester groups and a 2,4-dimethylphenylamino group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethyl ester groups and the 2,4-dimethylphenylamino group. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Esterification: The quinoline derivative is then esterified using diethyl oxalate under basic conditions to introduce the diethyl ester groups.

    Amination: Finally, the 2,4-dimethylphenylamino group is introduced through a nucleophilic substitution reaction using 2,4-dimethylaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism by which Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[(2,4-dimethylphenyl)amino]pyridine-3,5-dicarboxylate
  • Diethyl 4-[(2,4-dimethylphenyl)amino]isoquinoline-3,6-dicarboxylate

Uniqueness

Compared to similar compounds, Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate stands out due to its specific substitution pattern on the quinoline ring, which imparts unique electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl 4-(2,4-dimethylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-10-20-17(12-16)21(18(13-24-20)23(27)29-6-2)25-19-9-7-14(3)11-15(19)4/h7-13H,5-6H2,1-4H3,(H,24,25)

InChI Key

HSPTXCZWQJSMNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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